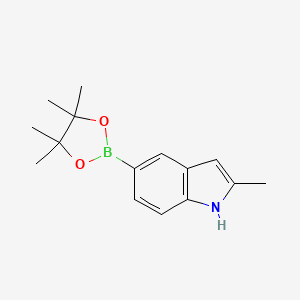

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

概要

説明

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boronic acid derivative with a complex molecular structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the following steps:

Boronic Acid Derivative Formation: The starting material, 2-methyl-1H-indole, undergoes a reaction with a boronic acid derivative, such as pinacolborane, under specific reaction conditions.

Borylation Reaction: The borylation reaction is carried out in the presence of a catalyst, such as palladium or nickel, and a base, such as potassium phosphate, to facilitate the formation of the boronic acid derivative.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for high-throughput production. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.

化学反応の分析

Types of Reactions: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

科学的研究の応用

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in biological studies to investigate its interactions with biological targets.

Industry: The compound is used in material science for the development of advanced materials with unique properties.

作用機序

The mechanism by which 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The indole core can interact with various cellular components, influencing biological processes.

類似化合物との比較

Phenylboronic Acid: A simpler boronic acid derivative with applications in organic synthesis.

Benzeneboronic Acid: Another boronic acid derivative used in cross-coupling reactions.

Indole Derivatives: Various indole derivatives with different substituents and functional groups.

Uniqueness: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to its specific structural features, which allow for selective reactions and interactions with biological targets. Its complex molecular structure provides versatility in synthetic applications and potential therapeutic uses.

生物活性

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, with the CAS number 837392-54-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This indole derivative incorporates a boron-containing moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C₁₅H₂₀BNO₂

- Molecular Weight : 257.14 g/mol

- Purity : Typically >97%

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the boron atom in its structure may facilitate unique interactions with enzymes and receptors.

Key Mechanisms:

- Estrogen Receptor Modulation : Some studies indicate that indole derivatives can selectively down-regulate estrogen receptors (ERα and ERβ), suggesting potential applications in cancer treatment .

- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, particularly against strains of Escherichia coli and other pathogens .

Antimicrobial Activity

A series of tests evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli K12 | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. The results indicated a concentration-dependent cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| HCT116 (colon cancer) | 20.0 |

These findings suggest that while the compound has potential therapeutic applications in oncology, careful consideration must be given to its cytotoxic effects on normal cells.

Study on Estrogen Receptor Modulation

In a controlled study involving breast cancer cell lines, it was found that treatment with the compound resulted in a significant reduction in cell proliferation associated with estrogen receptor activity. The compound's ability to act as an antagonist at ERα was highlighted as a mechanism for its anti-cancer effects .

Antibacterial Efficacy Against Resistant Strains

A recent investigation focused on multi-drug resistant strains of E. coli. The study demonstrated that the compound not only inhibited bacterial growth but also induced oxidative stress leading to DNA damage in bacterial cells . This dual mechanism may provide an advantage over traditional antibiotics.

特性

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-8-11-9-12(6-7-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGXBZPFDNAVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。